molecular formula C25H23N3O2S B3442503 benzyl 2-[(3-cyano-6-methyl-4-phenyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetate

benzyl 2-[(3-cyano-6-methyl-4-phenyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetate

Cat. No.: B3442503
M. Wt: 429.5 g/mol
InChI Key: YITACYVWEFBXDA-UHFFFAOYSA-N
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Description

Benzyl 2-[(3-cyano-6-methyl-4-phenyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetate is a complex organic compound that features a naphthyridine core, a cyano group, and a sulfanyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-[(3-cyano-6-methyl-4-phenyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Naphthyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents like sodium cyanide.

    Attachment of the Sulfanyl Acetate Moiety: This step involves the reaction of the naphthyridine derivative with benzyl chloroacetate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-[(3-cyano-6-methyl-4-phenyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the sulfanyl acetate moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium cyanide for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with functional groups like carboxylic acids.

    Reduction: Reduced derivatives with amine or alkane groups.

    Substitution: Substituted derivatives with various functional groups replacing the cyano or sulfanyl acetate moieties.

Scientific Research Applications

Benzyl 2-[(3-cyano-6-methyl-4-phenyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound is studied for its potential use in the development of advanced materials with specific electronic or optical properties.

    Biological Research: It is used as a probe to study various biological processes and interactions.

Mechanism of Action

The mechanism of action of benzyl 2-[(3-cyano-6-methyl-4-phenyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The cyano group and the naphthyridine core play crucial roles in binding to these targets, which may include enzymes, receptors, or nucleic acids. The sulfanyl acetate moiety can also participate in covalent interactions, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 2-[(3-cyano-4-phenyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetate: Lacks the methyl group at the 6-position.

    Benzyl 2-[(3-cyano-6-methyl-4-phenyl-1,6-naphthyridin-2-yl)sulfanyl]acetate: Lacks the dihydro moiety.

Uniqueness

Benzyl 2-[(3-cyano-6-methyl-4-phenyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetate is unique due to the presence of the dihydro moiety, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

benzyl 2-[(3-cyano-6-methyl-4-phenyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2S/c1-28-13-12-22-21(15-28)24(19-10-6-3-7-11-19)20(14-26)25(27-22)31-17-23(29)30-16-18-8-4-2-5-9-18/h2-11H,12-13,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITACYVWEFBXDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C(=C(C(=N2)SCC(=O)OCC3=CC=CC=C3)C#N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
benzyl 2-[(3-cyano-6-methyl-4-phenyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetate
Reactant of Route 2
Reactant of Route 2
benzyl 2-[(3-cyano-6-methyl-4-phenyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetate
Reactant of Route 3
benzyl 2-[(3-cyano-6-methyl-4-phenyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetate
Reactant of Route 4
benzyl 2-[(3-cyano-6-methyl-4-phenyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetate
Reactant of Route 5
benzyl 2-[(3-cyano-6-methyl-4-phenyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetate
Reactant of Route 6
Reactant of Route 6
benzyl 2-[(3-cyano-6-methyl-4-phenyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetate

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